molecular formula C6H12O3 B1194145 2-Hydroxy-3-methylpentanoic acid CAS No. 488-15-3

2-Hydroxy-3-methylpentanoic acid

Cat. No.: B1194145
CAS No.: 488-15-3
M. Wt: 132.16 g/mol
InChI Key: RILPIWOPNGRASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: One common method for synthesizing 2-hydroxy-3-methylpentanoic acid involves the hydroxylation of 3-methylpentanoic acid. This can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions.

    Biochemical Synthesis: Another approach involves the enzymatic conversion of 3-methylpentanoic acid using specific hydroxylase enzymes that introduce the hydroxy group at the second carbon position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Halides, esters.

Biochemical Analysis

Biochemical Properties

2-Hydroxy-3-methylpentanoic acid is involved in the regulation of fatty acid oxidation. It is generated by the reduction of 2-Keto-3-methylvaleric acid, possibly through the action of lactate dehydrogenase . This compound interacts with enzymes such as carnitine palmitoyltransferase I and acyl-CoA oxidase, which are responsible for the transport and oxidation of fatty acids . These interactions highlight the importance of this compound in energy metabolism and lipid regulation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of GABA receptors, leading to inhibitory effects on brain activity . Additionally, it plays a role in the metabolism of isoleucine, impacting cellular energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of key enzymes such as carnitine palmitoyltransferase I and acyl-CoA oxidase . By inhibiting these enzymes, the compound regulates the transport and oxidation of fatty acids within the mitochondria. This regulation is crucial for maintaining cellular energy balance and metabolic homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to alterations in cellular metabolism and energy production.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance fatty acid oxidation and improve metabolic efficiency . At high doses, it can lead to toxic effects and adverse reactions, including disruptions in cellular energy balance and metabolic pathways . These dosage-dependent effects highlight the importance of careful regulation and monitoring in experimental settings.

Metabolic Pathways

This compound is involved in the metabolism of isoleucine, where it is derived from the reduction of 2-Keto-3-methylvaleric acid . The compound interacts with enzymes such as lactate dehydrogenase, which facilitates its conversion and integration into metabolic pathways . These interactions influence metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function. The transport mechanisms ensure that this compound reaches its target sites within the cell, where it can exert its biochemical effects.

Subcellular Localization

This compound is localized within specific subcellular compartments, including the mitochondria and cytoplasm . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. The subcellular localization of the compound is crucial for its role in regulating fatty acid oxidation and energy metabolism.

Scientific Research Applications

2-Hydroxy-3-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways, particularly in the metabolism of branched-chain amino acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a biomarker for certain metabolic disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-methylpentanoic acid involves its interaction with specific enzymes and metabolic pathways. It is known to inhibit key enzymes such as carnitine palmitoyltransferase I and acyl-CoA oxidase, which are involved in the transport and oxidation of fatty acids within the mitochondria. This inhibition affects the overall metabolism of fatty acids, leading to various biochemical effects.

Comparison with Similar Compounds

    3-Hydroxy-2-methylpentanoic acid: Similar in structure but with the hydroxy group at the third carbon and the methyl group at the second carbon.

    2-Hydroxy-3-methylbutanoic acid: A shorter chain analog with similar functional groups.

    2-Hydroxy-3-methylhexanoic acid: A longer chain analog with similar functional groups.

Uniqueness: 2-Hydroxy-3-methylpentanoic acid is unique due to its specific arrangement of the hydroxy and methyl groups, which imparts distinct chemical and biological properties. Its branched structure and specific functional groups make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-hydroxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILPIWOPNGRASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862016
Record name 2-Hydroxy-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-15-3
Record name 2-Hydroxy-3-methylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-methylvaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-methylvaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.974
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-3-methylpentanoic acid
Reactant of Route 2
2-Hydroxy-3-methylpentanoic acid
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-3-methylpentanoic acid
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-3-methylpentanoic acid
Reactant of Route 5
2-Hydroxy-3-methylpentanoic acid
Reactant of Route 6
2-Hydroxy-3-methylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.